molecular formula C7H14O6S2 B12072557 rac-trans-1,2-Dimethanesulphonyloxycyclopentane

rac-trans-1,2-Dimethanesulphonyloxycyclopentane

Cat. No.: B12072557
M. Wt: 258.3 g/mol
InChI Key: WVRRPBDXMPHTRG-UHFFFAOYSA-N
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Description

rac-trans-1,2-Dimethanesulphonyloxycyclopentane is a chemical compound with the molecular formula C7H14O6S2 and a molecular weight of 258.31 g/mol . It is known for its unique structure, which includes two methanesulphonyloxy groups attached to a cyclopentane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans-1,2-Dimethanesulphonyloxycyclopentane typically involves the reaction of cyclopentane-1,2-diol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

rac-trans-1,2-Dimethanesulphonyloxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulphonyloxy groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form cyclopentane derivatives.

    Oxidation Reactions: It can be oxidized to form cyclopentane-1,2-dione derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Cyclopentane derivatives with various substituents.

    Reduction: Cyclopentane-1,2-diol.

    Oxidation: Cyclopentane-1,2-dione.

Scientific Research Applications

rac-trans-1,2-Dimethanesulphonyloxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-trans-1,2-Dimethanesulphonyloxycyclopentane involves its interaction with various molecular targets. The methanesulphonyloxy groups can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound can also undergo reduction and oxidation reactions, leading to the formation of different products that can interact with biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-trans-1,2-Dimethanesulphonyloxycyclopentane is unique due to its specific arrangement of methanesulphonyloxy groups on the cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C7H14O6S2

Molecular Weight

258.3 g/mol

IUPAC Name

(2-methylsulfonyloxycyclopentyl) methanesulfonate

InChI

InChI=1S/C7H14O6S2/c1-14(8,9)12-6-4-3-5-7(6)13-15(2,10)11/h6-7H,3-5H2,1-2H3

InChI Key

WVRRPBDXMPHTRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1CCCC1OS(=O)(=O)C

Origin of Product

United States

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